molecular formula C18H18N2O2S B2770804 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 313684-09-2

2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2770804
CAS No.: 313684-09-2
M. Wt: 326.41
InChI Key: JDHJFLXXCZXYOA-HNENSFHCSA-N
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Description

2-[(2Z)-2-[(4-Methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a 1,3-thiazole derivative characterized by a Z-configuration imino group at position 2, a phenyl substituent at position 4, and a hydroxyethyl moiety at position 3 of the thiazole ring. The 4-methoxyphenylimino group introduces electron-donating properties, while the hydroxyethyl substituent enhances hydrophilicity. This compound belongs to a class of molecules synthesized via the Hantzsch reaction, a method widely used for constructing thiazole and related heterocycles .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)19-18-20(11-12-21)17(13-23-18)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJFLXXCZXYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol represents a class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for contributing to a wide range of biological activities. The general structure can be represented as follows:

C18H17N3O3S\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

The molecular formula indicates the presence of methoxy groups and an imino linkage, which may enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis of the compound typically involves the reaction of substituted thiazoles with appropriate amines under controlled conditions. For example, a common synthetic route includes:

  • Formation of Thiazole Ring : Starting from 4-methoxyphenyl derivatives.
  • Imino Formation : Reaction with aldehydes or ketones to introduce the imino group.
  • Finalization : Purification through recrystallization.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to the target compound have shown promising activity against various strains of bacteria and fungi.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
7aCandida albicans7.81 μg/mL
7eCandida albicans3.9 μg/mL
ReferenceFluconazole15.62 μg/mL

The above table illustrates that certain thiazole derivatives exhibit lower MIC values compared to established antifungal agents like fluconazole, indicating their potential as effective antimicrobials .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of thiazole derivatives through inhibition of cyclooxygenase (COX) enzymes. The inhibition of malondialdehyde (MDA) synthesis serves as a marker for COX inhibition:

CompoundIC50 (MDA Synthesis Inhibition)
8c0.096 μM
8a>0.1 μM

These results suggest that modifications in the thiazole structure can enhance anti-inflammatory activity .

Antiplatelet Activity

The compound's potential to inhibit platelet aggregation has been investigated, revealing significant antiplatelet activity:

CompoundIC50 (Antiplatelet Activity)
8f0.022 μM
10a0.025 μM

This activity is crucial for developing new therapeutic agents for cardiovascular diseases .

Case Studies

  • Study on Antifungal Activity : A recent study synthesized various thiazole derivatives and tested their antifungal efficacy against Candida species. The most active compounds showed MIC values significantly lower than standard treatments, suggesting a promising avenue for further research .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of these compounds in vivo and in vitro settings, demonstrating reduced inflammation markers in treated subjects compared to controls .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are well-documented. The compound has been tested in animal models for its ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis .

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .

Polymer Chemistry

In polymer chemistry, thiazole-based compounds are utilized as additives to enhance the thermal stability and mechanical properties of polymers. The compound can be incorporated into polymer matrices to improve performance under thermal stress .

Case Studies and Research Findings

Computational studies using density functional theory (DFT) have provided insights into the electronic structure of the compound, predicting favorable interactions with biological targets such as enzymes involved in cancer progression . These studies support experimental findings and guide further modifications for enhanced activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol with structurally and functionally related compounds:

Compound Key Substituents Physicochemical Properties Biological Activity References
Target Compound
This compound
- 4-Methoxyphenylimino
- 4-Phenyl
- 3-Hydroxyethyl
Moderate solubility in polar solvents (e.g., methanol, ethanol); logP ~2.1 (estimated) Cardiotropic activity (lower than methylpiperazine analogs)
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride - 4-Methoxyphenylimino
- 4-Methyl
- 3-Methylpiperazine
- 5-Ethanone
High water solubility (hydrochloride salt); logP ~1.8 Superior cardiotropic activity (exceeds L-carnitine and meldonium in efficacy)
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine - 4-Chlorophenyl
- 3-Methoxyethyl
- N-Phenylimino
Lower solubility in water; logP ~3.0 (chlorine enhances lipophilicity) Anticipated antimicrobial activity (based on structural analogs)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide - 2-Methoxyphenyl
- 4-Phenyl
- 4-Methylbenzamide
Moderate solubility in DMF; logP ~2.7 Unspecified biological activity (structural focus on aromatic stacking interactions)
[{(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone - Dual 4-methoxyphenyl groups
- Amino group at position 4
High crystallinity; logP ~2.5 Potential kinase inhibition (amino group enables hydrogen bonding)
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one - 4-Methylphenyl
- 3-Hydroxyethyl
- Pyrazolone ring
Soluble in methanol; logP ~1.9 Anticancer activity (pyrazolone moiety contributes to DNA intercalation)
(4Z)-4-[2-(4-Methoxyphenyl)-2-oxoethylidene]-3-phenyl-3,4-dihydroquinazolin-2(1H)-one - Quinazolinone core
- 4-Methoxyphenylketone
Insoluble in water; logP ~3.3 Antiproliferative activity (rigid quinazolinone enhances target binding)

Key Observations:

Hydrophilic vs. Lipophilic Groups: The hydroxyethyl substituent increases solubility compared to lipophilic groups (e.g., methylpiperazine in ), but may reduce membrane permeability. Charged Moieties: Methylpiperazine derivatives (e.g., ) exhibit higher cardiotropic activity due to improved solubility as hydrochloride salts and possible cationic interactions with biological targets.

Structural Rigidity: Compounds with rigid cores (e.g., quinazolinone in ) show enhanced target binding but reduced synthetic accessibility compared to flexible thiazole derivatives.

Synthetic Accessibility :

  • The Hantzsch reaction (used for the target compound and analogs in ) allows versatile modifications but may limit yields with bulky substituents.

Pharmacological Trends :

  • Nitrogen-containing substituents (e.g., methylpiperazine) correlate with higher cardiotropic efficacy , while aryl ketones (e.g., ) favor antiproliferative effects.

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